molecular formula C23H18N2O B127408 1-Trityl-1H-imidazole-4-carbaldehyde CAS No. 33016-47-6

1-Trityl-1H-imidazole-4-carbaldehyde

Cat. No. B127408
CAS RN: 33016-47-6
M. Wt: 338.4 g/mol
InChI Key: YQYLLBSWWRWWAY-UHFFFAOYSA-N
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Description

1-Trityl-1H-imidazole-4-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in the synthesis of histamine and girolline . The molecular formula is C23H18N2O and the molecular weight is 338.41 .


Molecular Structure Analysis

The molecular structure of 1-Trityl-1H-imidazole-4-carbaldehyde consists of an imidazole ring which is a five-membered ring with two non-adjacent nitrogen atoms, and a trityl group which is a triphenylmethyl group .


Physical And Chemical Properties Analysis

1-Trityl-1H-imidazole-4-carbaldehyde is a white crystal with a melting point of 186°C .

Scientific Research Applications

1. Synthesis of Imidazole Derivatives

  • Copper-catalyzed oxidative coupling reactions utilizing amidines and α,β-unsaturated aldehydes, including compounds like 1-Trityl-1H-imidazole-4-carbaldehyde, are employed to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes (Li et al., 2015).
  • Novel synthetic methods to create N-protected imidazole-4-carbaldehyde demonstrate the versatility and utility of these compounds in organic synthesis (Winter & Rétey, 1994).

2. Catalysis and Reaction Efficiency

  • Trityl chloride, a related compound, is used to catalyze the synthesis of 1,2,4,5-tetrasubstituted imidazoles, demonstrating the role of trityl-based compounds in enhancing reaction efficiency (Moosavi-Zare et al., 2014).
  • The synthesis of various imidazole derivatives, including those derived from 4-methyl-1H-imidazole-5-carbaldehyde, highlights the importance of imidazole carbaldehydes in medicinal chemistry (Orhan et al., 2019).

3. Biological and Medicinal Applications

  • Tri-substituted imidazole derivatives exhibit antimicrobial and antioxidant activities, underscoring the potential of 1-Trityl-1H-imidazole-4-carbaldehyde in the development of new therapeutic agents (Brahmbhatt et al., 2018).
  • A study on 2-amino-1H-imidazol-4-carbaldehyde derivatives highlights their use as building blocks in synthesizing various biologically active compounds (Ando & Terashima, 2010).

4. Structural and Chemical Characterization

  • The crystal structure of related imidazole carbaldehyde compounds provides insights into their molecular geometry and potential applications in material science (Selvanayagam et al., 2010).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If swallowed or in contact with skin, it’s advised to call a poison center or doctor .

properties

IUPAC Name

1-tritylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O/c26-17-22-16-25(18-24-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYLLBSWWRWWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347131
Record name 1-Tritylimidazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Trityl-1H-imidazole-4-carbaldehyde

CAS RN

33016-47-6
Record name 1-Tritylimidazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The product from Step 8.a. (2.04 g, 6.00 mmol) was suspended in DMSO (10.0 ml) and Et3N (3.34 ml, 24.0 mmol) and SO3-pyridine complex (2.39 g, 15.0 mmol) were added at room temperature. The mixture was warmed at about 110° C. for about 1 hour and then allowed to cool. The mixture was poured into 150 ml H2O and the product was filtered off. The residue was treated with saturated NaHCO3 solution (50 ml) and extracted 2×100 ml CH2Cl2. The combined CH2Cl2 layers were washed with 5% citric acid solution (100 ml), dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was crystallized from MeOH and H2O. Yield=1.08 g (53%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of trityl chloride (9.5 g, 34.3 mmol) in N,N-dimethylformamide (50 ml) was added dropwise to an ice-cooled solution of imidazole-4-carboxaldehyde (3 g, 31.2 mmol) and triethylamine (17 ml, 125 mmol) in N,N-dimethylformamide (30 ml) and the solution was stirred for 2 hours. The reaction was then allowed to warm to room temperature, and was stirred for a further 18 hours. Water (200 ml) was added, and the resulting pink solid was collected and dried, then dissolved in dichloromethane (200 ml). The resulting solution was washed with water (2×100 ml), dried (MgSO4) and evaporated under reduced pressure. The product was recrystallised from ethanol to afford the title compound as a solid, 7.8 g. 1H-NMR (CDCl3, 400 MHz) δ: 7.06 (m, 6H), 7.32 (m, 9H), 7.48 (s, 1H), 7.58 (s, 1H), 9.82 (s, 1H). Microanalysis found: C, 81.54; H, 5.37; N, 8.24. C23H18N2O requires C, 81.63; H, 5.36; N, 8.28%.
Quantity
9.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution containing 1 g (10.4 mmol) of 1H-imidazole-4-carbaldehyde and 3.18 g (11.4 mmol) of trityl chloride suspended in 28 mL of acetonitrile are added dropwise 2.5 mL (17.7 mmol) of triethylamine. After stirring for 2 hours at room temperature, 30 mL of water are added and the crude reaction product is filtered. 3.2 g in the form of a beige-coloured powder are obtained and used in the following step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
28 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Triethylamine (3.05 ml, 21.86 mmol) was added to a solution of 1H-imidazole-4-carbaldehyde (2 g, 20.82 mmol) and triphenylmethyl chloride (5.80 g, 20.82 mmol) in N,N-dimethylformamide (20 ml). The reaction mixture was stirred at room temperature for 18 hours. The crude mixture was concentrated in vacuo and partitioned between ethyl acetate and water. The organic phase was washed dried over sodium sulfate, filtered and concentrated in vacuo. The residue was recrystallised from dichloromethane and hexanes to afford the title compound as a cream solid (4.7 g, 67% yield).
Quantity
3.05 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
67%

Synthesis routes and methods V

Procedure details

To 4(5)-formylimidazole (2 g, 20.8 mmol) were added DMAc (30 mL) and triethylamine (3.5 mL, 25.0 mmol, 1.2 equivalents), and then trityl chloride (4.06 g, 14.6 mmol, 0.7 equivalents) was added thereto at room temperature. The mixture was stirred at room temperature for 24 hr, and to the reaction mixture was added water (60 mL) at room temperature, and the mixture was stirred at room temperature for 2 hr. The crystals were collected by filtration, washed with water, and vacuum-dried (50° C.) to a constant amount to give a crude compound (4.6 g). To the crude compound (0.2 g) was added methanol (1 mL), and the mixture was stirred at room temperature for 2 hr. The crystals were collected by filtration, was washed with methanol (0.2 mL), and vacuum-dried (50° C.) to a constant amount to give 1-trityl-4-formyl-1H-imidazole (0.14 g). yield 65%.
[Compound]
Name
4(5)-formylimidazole
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude compound
Quantity
0.2 g
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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